molecular formula C6H10FN3 B8230241 1h-Pyrazole-5-ethyl,4-fluoro-3-methanamine CAS No. 1638759-47-3

1h-Pyrazole-5-ethyl,4-fluoro-3-methanamine

Cat. No.: B8230241
CAS No.: 1638759-47-3
M. Wt: 143.16 g/mol
InChI Key: CMZJWMHWBFQNEG-UHFFFAOYSA-N
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Description

1h-Pyrazole-5-ethyl,4-fluoro-3-methanamine is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the 5-position, a fluorine atom at the 4-position, and a methanamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1h-Pyrazole-5-ethyl,4-fluoro-3-methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazine with 4-fluoroacetylacetone, followed by cyclization to form the pyrazole ring. The resulting intermediate is then subjected to reductive amination to introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or oximes.

    Reduction: Reduction of the pyrazole ring can yield dihydropyrazole derivatives.

    Substitution: The fluorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1h-Pyrazole-5-ethyl,4-fluoro-3-methanamine in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The presence of the fluorine atom can enhance binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

    (5-Methyl-4-fluoro-1H-pyrazol-3-yl)methanamine: Similar structure but with a methyl group instead of an ethyl group.

    (5-Ethyl-4-chloro-1H-pyrazol-3-yl)methanamine: Similar structure but with a chlorine atom instead of a fluorine atom.

    (5-Ethyl-4-fluoro-1H-pyrazol-3-yl)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.

Uniqueness: The presence of the ethyl group at the 5-position and the fluorine atom at the 4-position imparts unique chemical properties to 1h-Pyrazole-5-ethyl,4-fluoro-3-methanamine. These substitutions can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs.

Properties

IUPAC Name

(3-ethyl-4-fluoro-1H-pyrazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN3/c1-2-4-6(7)5(3-8)10-9-4/h2-3,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZJWMHWBFQNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=C1F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401257553
Record name 1H-Pyrazole-3-methanamine, 5-ethyl-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638759-47-3
Record name 1H-Pyrazole-3-methanamine, 5-ethyl-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638759-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-methanamine, 5-ethyl-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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